molecular formula C10H8ClN3 B3204399 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine CAS No. 103555-32-4

4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine

Cat. No. B3204399
CAS RN: 103555-32-4
M. Wt: 205.64 g/mol
InChI Key: FERCUFFRAPUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” is a chemical compound with the molecular weight of 205.65 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” is represented by the InChI code 1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” is a powder at room temperature . It has a molecular weight of 205.65 .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine”, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Functionally Vital Pyrimidines

“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” can be synthesized through a 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . This synthesis method is effective and smooth, producing functionally vital pyrimidines .

Regioselective Synthesis

The compound can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Fungicide Applications

New 6-Aryloxy-4-chloro-2-phenylpyrimidines, which could potentially include “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine”, have been synthesized and shown to be potential candidates for controlling S. sclerotiorum . These compounds could be useful lead compounds to design new fungicides .

Antitumor Effects

Pyrimidines, including “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine”, have been shown to inhibit dihydrofolate reductase (DHFR) and exhibit good antitumor effects on the carcinosarcoma in rats .

Antibacterial and Antimicrobial Activities

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Therefore, “4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” could potentially have applications in these areas as well.

Safety and Hazards

“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-2-methyl-6-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-2-4-12-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCUFFRAPUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 6
4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.